Acid Red 8

Description

Contextualization of Acid Red 8 within Azo Dye Chemistry and Research Significance

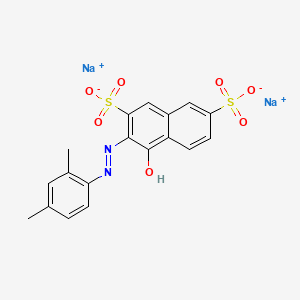

Acid Red 8, also identified as C.I. Acid Red 8 or New Coccine, is a synthetic azo dye characterized by its vibrant red color. wikipedia.orgsigmaaldrich.com Its chemical formula is C₁₈H₁₄N₂Na₂O₇S₂, and it has a molecular weight of 480.42 g/mol . sigmaaldrich.comwikipedia.orgresearchgate.netfishersci.com This compound is highly soluble in water, exhibits moderate lightfastness, and maintains good stability across a broad pH range. wikipedia.orgsigmaaldrich.com

Azo dyes, defined by the presence of one or more azo (-N=N-) groups linking aromatic systems, constitute the largest class of synthetic dyes in terms of production volume. nih.govnih.gov Their widespread use spans various industries, including textiles, food, pharmaceuticals, paper, and leather, owing to their diverse color spectrum, environmental stability, and ease of manufacturing. wikipedia.orgnih.govnih.govwikipedia.orguni.lu Within this significant class, Acid Red 8 serves as a crucial model compound in advanced chemical research, particularly in studies focused on environmental remediation and the development of novel analytical methodologies. Its well-defined chemical structure and characteristic properties make it an ideal subject for investigating dye behavior in complex systems and evaluating the efficacy of various treatment processes.

Evolution of Academic Research Foci on Acid Red 8 and Related Compounds

The history of azo dye chemistry dates back to the discovery of diazo compounds around 1858, marking a foundational moment in modern organic chemistry. nih.gov Initially, academic research on azo dyes primarily centered on their synthesis and their diverse applications across industrial sectors. nih.govnih.gov Over time, as industrialization progressed and environmental concerns became more prominent, the focus of research began to shift.

In contemporary academic research, there has been a significant evolution towards addressing the environmental impact of dyes, particularly their presence in wastewater. This shift has led to intensive studies on the degradation and removal of azo dyes, including Acid Red 8, from aqueous solutions. researchgate.netuni.lunih.govfishersci.comfishersci.comuni.luuni.luamericanelements.comnih.gov Alongside environmental remediation, research has also expanded into sophisticated analytical techniques for detecting and quantifying these compounds, as well as exploring their potential in new applications, such as pharmacological activities. This evolution reflects a broader trend in chemical research to develop sustainable solutions and advanced methodologies for complex chemical challenges.

Scope and Methodological Approaches in Contemporary Acid Red 8 Studies

Contemporary research on Acid Red 8 primarily encompasses degradation studies, adsorption processes, and advanced analytical methods. These studies aim to understand the compound's behavior, develop efficient removal strategies, and improve detection capabilities.

Degradation Studies: Research on the degradation of Acid Red 8 (AR8) often employs Advanced Oxidation Processes (AOPs), which generate highly reactive species like hydroxyl radicals to break down complex organic pollutants. researchgate.net Common AOPs investigated for AR8 degradation include:

Photo-Fenton Reaction: This process involves the use of UV irradiation and hydrogen peroxide (H₂O₂) in the presence of iron-based catalysts. Studies have explored titanium-modified catalysts, with findings indicating that titanium can stabilize the catalyst and enhance its heterogeneous activity in the photo-Fenton process. For instance, a study on Acid Red 8 degradation demonstrated that a Ti/Fe ratio of 0.40 achieved 0.76 mol of dye mineralization per mol of soluble iron after 90 minutes, using 10 mmol L⁻¹ H₂O₂ at pH 5.6. researchgate.netuni.lu

Hydrodynamic Cavitation: This technique utilizes cavitation bubbles to induce chemical reactions, leading to dye degradation. The degradation of Acid Red 88 (AR88), a closely related azo dye often studied in similar contexts, has been shown to follow first-order kinetics and is enhanced by the addition of H₂O₂ and catalysts like Fe-TiO₂. nih.gov

Sonolysis and Photocatalysis: Combinations of ultrasound (sonolysis) and photocatalysis (e.g., using TiO₂) have been investigated for AR88 degradation. Research indicates that sonophotocatalytic degradation rates are higher than those observed with sonolysis or photocatalysis alone, with a synergy index of 1.3 for TiO₂ sonophotocatalysis. fishersci.com

TiO₂-containing Hydrogels: Novel materials like TiO₂-containing hydrogels under UV light have shown promising results for AR88 removal, with optimized conditions achieving approximately 94% removal for AR88. americanelements.com

Fenton-based Processes: Various Fenton-based processes, including UV-C-Fenton, UV-A-Fenton, US-Fenton, and solar-Fenton, have been applied to Acid Red 88, achieving high color removal rates (e.g., 98.4% for solar-Fenton in 25 minutes). uni.lu

Key operational parameters investigated in degradation studies include initial dye concentration, pH, catalyst dosage, contact time, and radiation intensity. researchgate.netuni.lunih.govuni.luamericanelements.com Degradation kinetics often follow pseudo-first-order models, and mechanisms frequently involve the generation of hydroxyl (•OH) and superoxide (B77818) (•O₂⁻) radicals. fishersci.comuni.lu

Adsorption Studies: Adsorption is a widely explored method for dye removal due to its simplicity and cost-effectiveness. nih.gov Researchers investigate various adsorbents and their efficacy in removing Acid Red 8 and related azo dyes from aqueous solutions.

Biomass Adsorbents: Natural materials like Azolla filiculoides have been successfully used for Acid Red 88 adsorption, demonstrating high color removal (over 98% within 90 minutes) and fitting the Langmuir isotherm model. Maximum adsorption capacities were observed to increase with temperature.

Modified Clays and Hydrogels: Surfactant-modified bentonite (B74815) has shown high Acid Red 88 removal efficiency, with the highest removal (99.5%) occurring at pH 3. fishersci.com Zeolite/chitosan hydrogels have also been developed, exhibiting rapid Acid Red 88 removal with an adsorption capacity of 332.48 mg/g in 1 minute. nih.gov

Nanoadsorbents: Studies using γ-Fe₂O₃ nanoadsorbents for Acid Red 27 (another acid dye) have shown rapid adsorption equilibrium (under 4 minutes) and good fitting to Langmuir and Freundlich isotherm models, indicating a spontaneous and exothermic physical adsorption process.

Adsorption studies typically optimize parameters such as adsorbent dosage, initial dye concentration, contact time, pH, and temperature. fishersci.comnih.gov

Analytical Methods: Accurate detection and quantification of Acid Red 8 are crucial in both environmental monitoring and other chemical applications.

Extraction-Spectrophotometric Analysis: Acid Red 88 has been utilized as an acid dye anion in extraction-spectrophotometric methods for the determination of compounds like fentanyl and its derivatives. The ion associates formed absorb light at a maximum wavelength of 518 nm, allowing for the determination of analytes even at very low concentrations.

High-Performance Liquid Chromatography (HPLC): RP-HPLC with a C18 column and a UV detector is a common and effective method for the analysis of synthetic dyes, including sulfonated food dyes. This technique allows for sensitive and selective detection, crucial for monitoring dye levels in various matrices.

These diverse methodological approaches underscore the ongoing significance of Acid Red 8 as a subject of advanced chemical research, particularly in addressing environmental challenges and developing sophisticated analytical tools.

Structure

3D Structure of Parent

Properties

CAS No. |

4787-93-3 |

|---|---|

Molecular Formula |

C18H14N2Na2O7S2 |

Molecular Weight |

480.4 g/mol |

IUPAC Name |

disodium;3-[(2,4-dimethylphenyl)diazenyl]-4-hydroxynaphthalene-2,7-disulfonate |

InChI |

InChI=1S/C18H16N2O7S2.2Na/c1-10-3-6-15(11(2)7-10)19-20-17-16(29(25,26)27)9-12-8-13(28(22,23)24)4-5-14(12)18(17)21;;/h3-9,21H,1-2H3,(H,22,23,24)(H,25,26,27);;/q;2*+1/p-2 |

InChI Key |

JBGACYCWOALKCS-UHFFFAOYSA-L |

SMILES |

CC1=CC(=C(C=C1)N=NC2=C(C=C3C=C(C=CC3=C2O)S(=O)(=O)[O-])S(=O)(=O)[O-])C.[Na+].[Na+] |

Canonical SMILES |

CC1=CC(=C(C=C1)N=NC2=C(C=C3C=C(C=CC3=C2O)S(=O)(=O)[O-])S(=O)(=O)[O-])C.[Na+].[Na+] |

Other CAS No. |

4787-93-3 |

Origin of Product |

United States |

Advanced Synthetic Strategies and Structural Modifications of Acid Red 8 Analogues

Mechanistic Investigations of Azo Linkage Formation and Derivatization

The core of Acid Red 8's structure is the azo linkage (-N=N-), formed through an azo coupling reaction. Understanding the mechanism of this reaction is paramount for controlling the synthesis of Acid Red 8 and its derivatives. The formation of the azo linkage in compounds structurally related to Acid Red 8 involves the electrophilic attack of a diazonium salt on an electron-rich aromatic compound. In the case of Acid Red 8, the diazonium salt of an aromatic amine couples with 4-amino-5-hydroxy-2,7-naphthalenedisulfonic acid (H-acid).

Spectroscopic studies, particularly using 1H, 13C, and 15N-NMR, have been instrumental in elucidating the regioselectivity of this coupling reaction. For instance, investigations on the coupling of benzenediazonium (B1195382) chloride with H-acid under alkaline conditions have shown that the electrophilic attack occurs at the position ortho to the hydroxyl group mdpi.com. This regioselectivity is a critical factor in determining the final structure and properties of the resulting dye. The reaction proceeds through the formation of a pi-complex, which then transitions to a more stable sigma-complex before the final azo compound is formed. The stability of these intermediates can be influenced by various factors, including the solvent, temperature, and the electronic nature of the substituents on both the diazonium salt and the coupling component.

Further derivatization of the Acid Red 8 scaffold can be achieved by modifying the starting materials or by post-synthetic modification of the dye itself. For instance, introducing different functional groups onto the aromatic amine used to generate the diazonium salt can lead to a wide array of Acid Red 8 analogues with altered electronic and spectroscopic properties.

Synthesis of Novel Structural Analogues and Functionalized Derivatives for Specific Research Probes

The synthesis of novel structural analogues of Acid Red 8 is a key area of interest for the development of specific research probes, such as chemosensors and fluorescent labels. The general strategy involves the diazotization of a functionalized aromatic amine followed by coupling with H-acid or its derivatives. By incorporating specific functionalities, these new molecules can be designed to interact with and detect various analytes.

For example, analogues of Acid Red 8 can be functionalized with moieties capable of binding to metal ions, anions, or biomolecules. The synthesis of such probes often involves multi-step organic reactions to introduce the desired functional groups onto the aromatic amine precursor. These functional groups can include, but are not limited to, crown ethers for cation sensing, thiourea (B124793) groups for anion recognition, or reactive groups for covalent attachment to proteins or DNA.

While direct examples of Acid Red 8-based fluorescent probes are not extensively reported in the literature, the principles for their synthesis can be inferred from the development of other fluorescent sensors. For instance, the introduction of a fluorophore or a group that can modulate the intrinsic fluorescence of the azo dye scaffold upon analyte binding is a common strategy. The synthesis of such probes would involve the coupling of a diazonium salt derived from an amine bearing a fluorescent reporter group with H-acid. The resulting Acid Red 8 analogue would then be investigated for its sensing capabilities.

| Precursor A (Aromatic Amine) | Precursor B (Coupling Component) | Resulting Analogue Type | Potential Application |

| Aniline (B41778) | 4-amino-5-hydroxy-2,7-naphthalenedisulfonic acid | Parent Acid Red 8 structure | Dyeing, reference compound |

| 4-Aminobenzoic acid | 4-amino-5-hydroxy-2,7-naphthalenedisulfonic acid | Carboxylic acid functionalized analogue | pH sensor, bioconjugation handle |

| 4-Amino-N-methylbenzylamine | 4-amino-5-hydroxy-2,7-naphthalenedisulfonic acid | Amine functionalized analogue | Metal ion sensing, further derivatization |

| 4-Aminobenzonitrile | 4-amino-5-hydroxy-2,7-naphthalenedisulfonic acid | Nitrile functionalized analogue | Solvatochromic probe |

Computational Design and Prediction of Novel Acid Red 8-Based Architectures

Computational chemistry plays a crucial role in the rational design and prediction of the properties of novel Acid Red 8-based architectures. Techniques such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are powerful tools for understanding the electronic structure and spectroscopic properties of these molecules.

By performing in-silico modifications to the structure of Acid Red 8, researchers can predict how changes in the molecular framework will affect its absorption and emission spectra, as well as its affinity for specific analytes. For example, DFT calculations can be used to model the geometry of different isomers and to determine their relative stabilities. This information is invaluable for predicting the outcome of a synthetic reaction and for designing synthetic routes that favor the formation of a desired product.

TD-DFT calculations can be employed to simulate the UV-Vis absorption spectra of hypothetical Acid Red 8 analogues. By systematically varying the substituents on the aromatic rings, it is possible to tune the color of the dye and to design molecules with specific spectroscopic signatures. This is particularly useful in the development of fluorescent probes, where properties such as a large Stokes shift and high quantum yield are desirable.

Computational studies on related azo dyes have shown that the electronic properties are highly sensitive to the nature and position of substituents. For instance, electron-donating groups tend to cause a red-shift in the absorption spectrum, while electron-withdrawing groups can lead to a blue-shift. These computational insights provide a predictive framework that can guide the synthesis of new Acid Red 8-based materials with tailored optical and electronic properties for advanced applications.

| Computational Method | Property Predicted | Application in Design |

| Density Functional Theory (DFT) | Molecular geometry, electronic structure, relative stability of isomers | Predicting reaction outcomes, designing stable molecular architectures |

| Time-Dependent DFT (TD-DFT) | UV-Vis absorption and emission spectra | Tuning color, designing fluorescent probes with specific spectral properties |

| Molecular Dynamics (MD) | Interaction with solvent and analytes | Predicting sensor selectivity and sensitivity |

Elucidation of Acid Red 8 Spectroscopic Properties and Reactive Pathways

Advanced Spectroscopic Characterization Techniques for Mechanistic Insights

Spectroscopic methods offer powerful tools for probing the molecular intricacies of compounds like Acid Red 8. By analyzing the interaction of electromagnetic radiation with the dye, researchers can deduce information about its structural dynamics, electronic transitions, and functional group composition.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a robust technique for the elucidation of molecular structure and dynamics in solution and solid states. It exploits the magnetic properties of atomic nuclei (e.g., ¹H, ¹³C) to provide detailed information about the chemical environment and connectivity of atoms within a molecule. wvu.edunih.gov

For a complex organic molecule such as Acid Red 8, ¹H NMR spectroscopy would typically reveal distinct signals for each chemically unique proton, with their chemical shifts providing clues about their electronic environment (e.g., aromatic, aliphatic, near heteroatoms like nitrogen or oxygen). Spin-spin coupling patterns would further detail the connectivity between adjacent protons, allowing for the mapping of the molecular backbone. Similarly, ¹³C NMR spectroscopy would provide signals for each unique carbon atom, with chemical shifts indicating hybridization states and proximity to electronegative atoms or π-systems. researchgate.netresearchgate.netwpmucdn.com

While specific ¹H or ¹³C NMR chemical shift data for Acid Red 8 were not found in the available literature, the application of this technique would be crucial for:

Confirming the molecular structure: By comparing experimental chemical shifts and coupling constants with predicted values or databases for similar azo compounds.

Investigating tautomerism: Azo dyes can exhibit tautomerism (e.g., azo-hydrazone tautomerism), and NMR can differentiate between these forms by observing characteristic shifts for protons and carbons involved in the tautomeric equilibrium.

Probing structural dynamics: Dynamic processes such as rotation around bonds or conformational changes can be studied by observing temperature-dependent changes in NMR spectra, leading to line broadening or coalescence of signals. wvu.educhemicalbook.com

Analyzing intermolecular interactions: Changes in chemical shifts upon varying solvent, concentration, or in the presence of other molecules can indicate hydrogen bonding, π-stacking, or other non-covalent interactions.

Conceptual NMR Data Table for Acid Red 8 (Illustrative)

| Nucleus | Expected Chemical Shift Range (ppm) | Functional Group/Environment | Expected Multiplicity (¹H) |

| ¹H | 6.5 - 9.0 | Aromatic protons | Multiplets, doublets |

| ¹H | 1.0 - 4.0 | Aliphatic protons (if any) | Multiplets |

| ¹H | 10.0 - 15.0 (broad) | Exchangeable protons (OH, NH) | Singlet (broad) |

| ¹³C | 100 - 160 | Aromatic carbons | - |

| ¹³C | 160 - 180 | Carbonyl carbons (if any) | - |

| ¹³C | 10 - 60 | Aliphatic carbons (if any) | - |

Note: This table presents typical chemical shift ranges for functional groups commonly found in azo dyes and is illustrative of the type of data NMR would provide for Acid Red 8.

Elucidation of Electronic Transitions via UV-Visible Spectroscopy in Varied Environments

UV-Visible (UV-Vis) spectroscopy is extensively used to study the electronic transitions within a molecule, providing information about its chromophoric system and its interaction with different environments. rsc.org For Acid Red 8, which is a colored compound, its visible absorption spectrum is directly responsible for its characteristic red hue. scielo.br

Research indicates that Acid Red 8 (AR8) exhibits a maximum absorption wavelength (λmax) at 508 nm in the visible region. scielo.br This absorption is primarily attributed to the presence of the azo group (-N=N-) and extended π-conjugation within the molecule, which facilitate n→π* and π→π* electronic transitions. researchgate.netjelsciences.com During degradation processes, intermediates of AR8 still show absorption bands around 500 nm, confirming the persistence of the azo chromophore or related conjugated systems in early degradation products. scielo.br

The electronic transitions in azo dyes are highly sensitive to the surrounding chemical environment, including solvent polarity and pH. researchgate.net Changes in these parameters can lead to solvatochromic or halochromic shifts in the λmax, providing insights into the dye's protonation states, aggregation behavior, or interactions with other species in solution. For instance, the degradation efficiency of AR8 has been observed to be pH-dependent, with lower pH values (e.g., pH 2.6 and 3.6) leading to more efficient degradation compared to higher pH values (e.g., pH 5.6 and 7.2), which can be monitored by the decrease in absorption at 508 nm. scielo.br

Key UV-Vis Absorption Data for Acid Red 8

| Property | Value (Acid Red 8) | Citation |

| Maximum Absorption Wavelength (λmax) | 508 nm | scielo.br |

| Region of Absorption | Visible | scielo.br |

| Attributed to | Azo group, π-conjugation | scielo.brresearchgate.netjelsciences.com |

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Reaction Monitoring

Fourier Transform Infrared (FTIR) and Raman spectroscopy are complementary vibrational techniques that provide detailed information about the functional groups present in a molecule and can be used to monitor chemical reactions in real-time. researchgate.netvscht.czspecac.com FTIR detects vibrations that result in a change in the dipole moment of a bond, while Raman spectroscopy detects vibrations that cause a change in polarizability. researchgate.netspecac.com

For Acid Red 8, these techniques would be invaluable for identifying characteristic functional groups such as:

Azo (-N=N-) stretches: Azo compounds typically exhibit characteristic stretching vibrations in both FTIR and Raman spectra, although the intensity can vary. For similar azo dyes, Raman spectroscopy has shown signals for the N=N azo group. nih.govrsc.org

Aromatic C=C stretches: Acid Red 8 contains aromatic rings, which would show multiple absorption bands in the 1400-1600 cm⁻¹ region due to C=C stretching vibrations. vscht.czrsc.org

Sulfonate (-SO₃⁻) groups: As an acid dye, Acid Red 8 contains sulfonate groups, which are expected to show strong and characteristic S=O stretching vibrations in the FTIR spectrum, typically around 1000-1200 cm⁻¹ and 600-700 cm⁻¹. nih.gov

Hydroxyl (-OH) stretches: If phenolic hydroxyl groups are present, they would exhibit broad O-H stretching bands in the FTIR spectrum, typically around 3200-3600 cm⁻¹. mvpsvktcollege.ac.inutdallas.edu

C-H stretching and bending vibrations: Both aliphatic and aromatic C-H bonds would yield characteristic peaks. Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches appear below 3000 cm⁻¹. vscht.czmvpsvktcollege.ac.in

While specific FTIR or Raman spectra for Acid Red 8 were not directly found, these techniques are routinely applied to similar azo dyes. For example, in the study of Acid Red 88, Raman spectra showed shifts in peaks in the 1600-1200 cm⁻¹ and 600-300 cm⁻¹ regions upon sonication, indicating changes in the NH deformation and potential breaking of the azo bond. researchgate.net FTIR has been used to identify functional groups responsible for reduction, capping, and stabilization of nanoparticles in the context of dye degradation, and can reveal the presence of biomolecules acting as capping agents. researchgate.net

General Vibrational Frequencies for Functional Groups in Azo Dyes (Illustrative)

| Functional Group | Typical FTIR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) |

| Azo (-N=N-) | 1400-1500 (variable intensity) | 1300-1500 (often strong) |

| Aromatic C=C | 1450-1600 | 1450-1600 (strong) |

| Sulfonate (S=O) | 1000-1200, 600-700 | ~1050, ~600 |

| Phenolic O-H | 3200-3600 (broad) | (variable) |

| Aromatic C-H | >3000 | >3000 |

| Aliphatic C-H | <3000 | <3000 |

Note: This table provides general ranges for common functional groups in azo dyes and is illustrative of the type of information vibrational spectroscopy would provide for Acid Red 8.

Electrochemical Behavior and Redox Reaction Mechanisms of Acid Red 8

The electrochemical behavior of organic dyes, including azo compounds like Acid Red 8, is crucial for understanding their stability, degradation pathways, and potential in electrochemical applications. Techniques such as cyclic voltammetry (CV) are widely employed to investigate redox processes, determine electron transfer numbers, and elucidate reaction mechanisms. um.esnih.gov

Azo dyes typically undergo reductive cleavage of the azo bond (-N=N-) in electrochemical processes. This reduction often involves a multi-electron and multi-proton transfer, leading to the formation of aromatic amines. The electrochemical behavior can be significantly influenced by factors such as pH, supporting electrolyte, and electrode material. researchgate.netniscpr.res.insiicyt.gob.mx

While specific cyclic voltammetry data or detailed redox mechanisms for Acid Red 8 were not found in the provided search results, studies on other Acid Red dyes (e.g., Acid Red 14, Acid Red 18, Acid Red 150) provide a general framework. For instance, the electro-reduction of bisazo dyes like Acid Red 150 has been reported to involve the cleavage of the -N=N- bond, leading to aminoazobenzene and aminonaphthol moieties, with further reduction yielding aniline (B41778) and p-phenylenediamine. niscpr.res.in Electrochemical advanced oxidation processes (EAOPs) are also employed for the degradation of azo dyes, where hydroxyl radicals (•OH) generated electrochemically attack the organic pollutants. nih.gov The efficiency of these processes can depend on the supporting electrolyte, which influences the generation of strong oxidants. siicyt.gob.mx

Cyclic voltammetry experiments on Acid Red 8 would typically reveal:

Redox Peaks: Characteristic anodic (oxidation) and cathodic (reduction) peaks, indicating the potentials at which electron transfer occurs.

Reversibility: The shape and separation of anodic and cathodic peaks can indicate whether the electron transfer process is reversible, quasi-reversible, or irreversible. um.esnih.gov

pH Dependence: The shift in peak potentials with varying pH can indicate the involvement of protons in the redox reaction mechanism. For example, some acid dyes show a linear dependence of redox potential on pH. researchgate.netabechem.com

Scan Rate Dependence: Analyzing peak currents and potentials at different scan rates provides information about the diffusion characteristics of the electroactive species and the kinetics of the electron transfer. nih.gov

The degradation of Acid Red 8 under UV irradiation in the presence of H₂O₂ has been investigated, with the discoloration and degradation efficiency being monitored. This process involves the generation of reactive oxygen species, which participate in the breakdown of the dye. scielo.br

Conceptual Electrochemical Parameters for Acid Red 8 (Illustrative)

| Parameter | Expected Observation for Azo Dye Reduction |

| Cathodic Peak (Epc) | Negative potential, indicating reduction |

| Anodic Peak (Epa) | Positive potential, indicating oxidation (if reversible) |

| Peak Separation (ΔEp) | >59 mV for quasi-reversible/irreversible process |

| pH Dependence | Shift in Epc/Epa, indicating proton involvement |

| Scan Rate Dependence | Peak current proportional to square root of scan rate (diffusion-controlled) |

| Mechanism | Multi-electron, multi-proton reduction of azo bond |

Note: This table presents general electrochemical characteristics expected for azo dyes and is illustrative of the type of data cyclic voltammetry would provide for Acid Red 8.

Environmental Remediation and Degradation Mechanisms of Acid Red 8

Adsorption Processes and Underlying Physicochemical Mechanisms

Adsorption has emerged as a promising technique for the removal of Acid Red 8 from wastewater due to its simplicity, high efficiency, and the availability of a wide range of adsorbent materials. This section explores the kinetics, equilibrium, and thermodynamic aspects of Acid Red 8 adsorption, along with the development of new adsorbent materials and the fundamental surface interaction mechanisms.

The study of adsorption kinetics is crucial for understanding the rate at which Acid Red 8 is removed from a solution and for designing efficient adsorption systems. The pseudo-second-order kinetic model is frequently found to best describe the adsorption of Acid Red 8 onto various adsorbents, suggesting that the rate-limiting step may be chemisorption involving valence forces through the sharing or exchange of electrons between the adsorbent and the adsorbate.

Adsorption isotherms provide insights into the distribution of adsorbate molecules between the liquid and solid phases at equilibrium. The Langmuir isotherm model often provides a good fit for the experimental data of Acid Red 8 adsorption, indicating a monolayer adsorption process on a homogeneous surface. This model is characterized by the maximum adsorption capacity (qmax), which represents the maximum amount of dye that can be adsorbed per unit mass of the adsorbent.

Table 1: Adsorption Kinetic and Isotherm Parameters for Acid Red 8.

| Adsorbent | Kinetic Model | Isotherm Model | Maximum Adsorption Capacity (qmax, mg/g) |

|---|---|---|---|

| Surfactant-Modified Bentonite (B74815) | Pseudo-second-order | Langmuir | 91.7 deswater.com |

| Montmorillonitic Clay | Pseudo-nth order, Double exponential | Langmuir | 588 ecozone.ro |

| Modified Red Mud | Pseudo-second-order | Langmuir | Not Specified semnan.ac.ir |

| Azolla filiculoides | Pseudo-second-order | Langmuir | 26.17 (at 50°C) researchgate.net |

| Calcined Alunite | Pseudo-second-order | Langmuir | 832.81 researchgate.net |

Thermodynamic studies are essential to determine the spontaneity and nature of the adsorption process. The key thermodynamic parameters, Gibbs free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°), are calculated to provide this information. A negative value of ΔG° indicates that the adsorption process is spontaneous. The sign of ΔH° reveals whether the process is exothermic (negative) or endothermic (positive), while the sign of ΔS° reflects the change in randomness at the solid-liquid interface. For instance, a study on the adsorption of Acid Red 88 onto ZnO/ZnMn2O4 nanocomposite indicated a spontaneous and exothermic process researchgate.net. Another study using single-walled carbon nanotubes found the adsorption to be a feasible, spontaneous, and endothermic physisorption process tpcj.org.

Table 2: Thermodynamic Parameters for the Adsorption of Acid Red 8.

| Adsorbent | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) | Nature of Process |

|---|---|---|---|---|

| ZnO/ZnMn2O4 Nanocomposite | Negative | Negative | Not Specified | Spontaneous and Exothermic researchgate.net |

| Single-Walled Carbon Nanotubes | Negative | Positive | Not Specified | Spontaneous and Endothermic tpcj.org |

The quest for more efficient and cost-effective adsorbent materials has led to the development and characterization of several novel adsorbents for Acid Red 8 removal. These materials are often synthesized from low-cost and readily available resources.

Surfactant-Modified Bentonite: Natural bentonite, a type of clay, can be modified with surfactants like hexadecyltrimethylammonium (HDTMA) to enhance its adsorption capacity for anionic dyes like Acid Red 8. The modification increases the specific surface area, for example, from 17.4 m²/g for natural bentonite to 49.2 m²/g for HDTMA-bentonite deswater.com.

Zeolite/Chitosan Hydrogel: A novel adsorbent composed of zeolite crosslinked with chitosan has demonstrated rapid and effective removal of Acid Red 88, with a high adsorption capacity of 332.48 mg/g achieved in a short equilibrium time semanticscholar.org.

Calcined Alunite: Calcination of the natural mineral alunite has been shown to significantly boost its adsorption performance for Acid Red 88, achieving an exceptionally high monolayer adsorption capacity of 832.81 mg/g researchgate.net.

Modified Red Mud: Red mud, a waste product from the aluminum industry, has been successfully modified and utilized as an effective adsorbent for Acid Red 88 semnan.ac.ir.

These novel materials offer promising alternatives to conventional adsorbents, often exhibiting superior adsorption capacities and contributing to waste valorization.

The removal of Acid Red 8 by adsorption is governed by various surface interaction mechanisms. The predominant mechanism often depends on the surface chemistry of the adsorbent and the pH of the solution.

A primary interaction mechanism is electrostatic attraction . Acid Red 8 is an anionic dye, carrying a negative charge in aqueous solution due to the presence of sulfonate groups (-SO₃⁻). Many adsorbents can be modified to have a positive surface charge, especially at lower pH values. This creates a strong electrostatic attraction between the positively charged adsorbent surface and the negatively charged dye molecules. For example, the adsorption of Acid Red 88 onto single-walled carbon nanotubes is enhanced at lower pH values due to the positive charging of the adsorbent surface tpcj.org.

Other potential mechanisms include:

Ion-exchange: Anionic groups on the adsorbent surface can be exchanged with the anionic dye molecules.

Complexation: The formation of complexes between the dye molecules and functional groups on the adsorbent surface can contribute to the adsorption process researchgate.net.

Advanced Oxidation Processes (AOPs) for Acid Red 8 Decomposition

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants through oxidation by highly reactive species, primarily hydroxyl radicals (•OH). These processes are particularly effective for the degradation of recalcitrant dyes like Acid Red 8, breaking them down into simpler, less harmful compounds.

Photocatalytic degradation is an AOP that utilizes a semiconductor photocatalyst, such as titanium dioxide (TiO₂) or other novel materials, and a light source (e.g., UV or solar light) to generate hydroxyl radicals. When the photocatalyst is irradiated with light of sufficient energy, it generates electron-hole pairs. These charge carriers then react with water and oxygen to produce highly reactive oxygen species, including •OH and superoxide (B77818) radicals (•O₂⁻), which are responsible for the degradation of the dye molecules.

The degradation of Acid Red 8 via photocatalysis often follows a pseudo-first-order kinetic model . This indicates that the rate of degradation is directly proportional to the concentration of the dye. The efficiency of the photocatalytic process is influenced by several factors, including the type and dosage of the photocatalyst, the initial dye concentration, the pH of the solution, and the intensity of the light source. For instance, the photocatalytic degradation of Acid Red 88 using a Pd@TMU-16 metal-organic framework was found to follow a pseudo-first-order model, with the degradation mechanism involving both hydroxyl and superoxide radicals tandfonline.com.

Another effective AOP for Acid Red 8 degradation is the photo-Fenton process . This process involves the use of Fenton's reagent (a mixture of ferrous ions (Fe²⁺) and hydrogen peroxide (H₂O₂)) in the presence of UV light. The UV light enhances the production of hydroxyl radicals from the reaction between Fe²⁺ and H₂O₂. Studies have shown high removal efficiencies for Acid Red 8 using the photo-Fenton process, with different reactors such as UV-C, UV-A, ultrasound, and solar achieving over 97% removal mdpi.com. Titanium-modified catalysts have also been developed to improve the efficiency of the heterogeneous photo-Fenton degradation of Acid Red 8 scielo.brscienceopen.com.

Table 3: Kinetic Parameters for the Photocatalytic Degradation of Acid Red 8.

| Photocatalyst/Process | Kinetic Model | Rate Constant (k) | Removal Efficiency (%) | Conditions |

|---|---|---|---|---|

| Pd@TMU-16 MOF | Pseudo-first-order | Not Specified | Total degradation tandfonline.com | 0.75 g/L catalyst, 10 mg/L dye, UV light tandfonline.com |

| UV-C/TiO₂ | First-order | 0.059 min⁻¹ unlv.edu | 99.6 unlv.edu | Optimized conditions unlv.edu |

| Calcium Aluminate Nanoparticle | Pseudo-first-order | Not Specified | Highly efficient researchgate.net | 2x10⁻⁴ M dye, pH 8, 0.025g/50ml catalyst, sunlight researchgate.net |

| TiO₂-containing Hydrogel | Not Specified | Not Specified | ~94 analchemres.org | pH 5.3, 24°C, 30 min, 250 mg catalyst analchemres.org |

| Photo-Fenton (UV-A) | Not Specified | Not Specified | 98.2 mdpi.com | Optimized conditions, 60 min mdpi.com |

| Photo-Fenton (Solar) | Not Specified | Not Specified | 98.4 mdpi.com | Optimized conditions, 25 min mdpi.com |

Photocatalytic Degradation Mechanisms and Kinetic Modeling

Role of Semiconductor Photocatalysts and Charge Carrier Dynamics

The photocatalytic degradation of Acid Red 8 hinges on the activity of semiconductor materials, which, upon absorption of light energy, initiate the decomposition of the dye molecule. When a semiconductor photocatalyst, such as titanium dioxide (TiO₂), is irradiated with light of sufficient energy (equal to or greater than its band gap), it generates electron-hole pairs (e⁻/h⁺) wikipedia.org. This is the primary event in photocatalysis.

At the catalyst's surface, the following key reactions occur:

The photogenerated holes (h⁺) are powerful oxidants. They can directly oxidize the adsorbed Acid Red 8 molecules or react with water molecules (H₂O) and hydroxide ions (OH⁻) to produce highly reactive hydroxyl radicals (•OH) wikipedia.org.

The photoexcited electrons (e⁻) in the conduction band typically react with molecular oxygen (O₂) adsorbed on the catalyst's surface. This reaction reduces oxygen to form superoxide radical anions (•O₂⁻), which are also key reactive species in the degradation pathway wikipedia.org.

Influence of Operational Parameters on Photocatalytic Efficiency

The effectiveness of the photocatalytic degradation of Acid Red 8 is highly dependent on several key operational parameters. The optimization of these factors is crucial for achieving high removal efficiencies.

pH of the Solution: The solution's pH is one of the most significant factors. It influences the surface charge of the photocatalyst and the speciation of the dye molecule irost.irmdpi.com. For TiO₂, the point of zero charge (PZC) is around pH 6-6.5 mdpi.com. At pH values below the PZC, the catalyst surface is positively charged, which can affect its interaction with the anionic Acid Red 8 dye. Studies have shown that acidic conditions are often favorable for the degradation of azo dyes unlv.edufrontiersin.org. For example, in one study, increasing the pH from 3 to 7 decreased the decolorization efficiency of a similar dye, Reactive Red 198 irost.ir.

Catalyst Loading: The concentration of the photocatalyst affects the number of available active sites for the reaction. Initially, an increase in catalyst dosage generally leads to a higher degradation rate due to the increased surface area and active sites. However, beyond an optimal concentration, the efficiency may decrease. This is attributed to increased turbidity of the solution, which can scatter light and reduce its penetration, as well as the potential for catalyst particle aggregation mdpi.com.

Initial Dye Concentration: The initial concentration of Acid Red 8 also plays a critical role. Higher concentrations can lead to a decrease in degradation efficiency. This is because more dye molecules compete for the limited number of active sites on the catalyst surface. Furthermore, at higher concentrations, the dye molecules can absorb a significant amount of light, impeding the photons from reaching the catalyst surface, an effect known as inner filtering mdpi.com.

Radiation Intensity: The rate of photocatalytic degradation generally increases with light intensity, as a higher photon flux leads to the generation of more electron-hole pairs frontiersin.org.

Temperature: Temperature can have a non-monotonic effect on photocatalytic efficiency. While higher temperatures can increase reaction rates, they can also decrease the adsorption of the dye onto the catalyst surface and reduce the solubility of oxygen in the water, which is a crucial electron acceptor. One study identified an optimal temperature of around 25°C mdpi.com.

| Parameter | Effect on Efficiency | Optimal Conditions/Observations | Reference |

|---|---|---|---|

| pH | Strongly influential; affects catalyst surface charge and dye speciation. | Acidic conditions (pH 3-5) are generally optimal for azo dyes. irost.irunlv.edufrontiersin.org | irost.irunlv.edufrontiersin.org |

| Catalyst Loading | Increases efficiency to an optimum, then decreases due to light scattering and aggregation. | Optimum concentration depends on reactor geometry and operating conditions. | mdpi.com |

| Initial Dye Concentration | Higher concentrations decrease efficiency due to active site saturation and inner-filter effects. | Lower concentrations are more efficiently degraded. | mdpi.com |

| Light Intensity | Higher intensity generally increases the degradation rate. | Efficiency is proportional to intensity up to a certain point. | frontiersin.org |

| Temperature | Non-monotonic effect; an optimal temperature exists. | An optimum of ~25°C was observed in one study. mdpi.com | mdpi.com |

Identification of Reactive Oxygen Species (ROS) in Acid Red 8 Photocatalysis

The degradation of Acid Red 8 during photocatalysis is mediated by a variety of highly reactive oxygen species (ROS). The primary ROS responsible for the oxidative breakdown of the dye are hydroxyl radicals (•OH) and superoxide radicals (•O₂⁻) tandfonline.com.

Hydroxyl radicals are extremely powerful and non-selective oxidizing agents (standard electrode potential E⁰ = +2.8 V), capable of attacking and mineralizing a wide range of organic pollutants nih.gov. They are primarily formed through the oxidation of water molecules or hydroxide ions by the photogenerated holes on the semiconductor's surface mdpi.com.

Superoxide radicals are formed when photoexcited electrons in the conduction band are scavenged by molecular oxygen dissolved in the water. While less reactive than hydroxyl radicals, superoxide radicals play a crucial role in the degradation mechanism and can lead to the formation of other ROS, such as hydrogen peroxide (H₂O₂) and, subsequently, more hydroxyl radicals mdpi.commdpi.com.

Studies employing scavenger agents have confirmed the dominant role of these species. For instance, in the photocatalytic degradation of Acid Red 88 using a Pd@TMU-16 catalyst, the mechanism was found to proceed through both hydroxyl and superoxide radicals tandfonline.com. Similarly, investigations into the degradation of other dyes have used specific scavengers to quench particular ROS, thereby identifying the primary contributors to the degradation process. The consistent finding is that hydroxyl radicals are the main species responsible for the initial attack on the complex aromatic structure of the azo dye, leading to the cleavage of the chromophore and eventual mineralization mdpi.com.

Fenton and Photo-Fenton Reaction Mechanisms for Acid Red 8

Fenton and photo-Fenton processes are highly effective advanced oxidation processes (AOPs) for treating wastewater containing recalcitrant organic pollutants like Acid Red 8 scielo.br. These methods rely on the generation of powerful hydroxyl radicals (•OH) scielo.brmdpi.com.

The classical Fenton reaction involves the decomposition of hydrogen peroxide (H₂O₂) catalyzed by ferrous ions (Fe²⁺) in an acidic medium scielo.brmdpi.com: Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻ mdpi.com

The photo-Fenton process enhances this reaction by incorporating ultraviolet (UV) or visible light. The irradiation accelerates the regeneration of Fe²⁺ from ferric ions (Fe³⁺), which is the rate-limiting step in the conventional Fenton process, and also promotes the photolysis of H₂O₂, generating additional hydroxyl radicals scielo.brunesp.br. This leads to a more efficient and rapid degradation of the target pollutant. Both homogeneous systems (with dissolved iron salts) and heterogeneous systems (using solid iron-based catalysts) have been successfully applied to the degradation of Acid Red 8 scielo.brunesp.br.

Iron Species Speciation and Hydroxyl Radical Generation

The core of the Fenton reaction is the catalytic cycle of iron species. The reaction is initiated by the oxidation of ferrous iron (Fe²⁺) to ferric iron (Fe³⁺), which produces the hydroxyl radical wikipedia.org. The generated Fe³⁺ can then react with H₂O₂ to be reduced back to Fe²⁺, allowing the catalytic cycle to continue, although this step is significantly slower mdpi.com.

Fe³⁺ + H₂O₂ → Fe²⁺ + •OOH + H⁺

The speciation of iron is highly dependent on the pH of the solution. In acidic conditions (typically pH 2-4), iron remains in its soluble forms (Fe²⁺ and Fe³⁺), which are active in the catalytic cycle. As the pH increases above 4, iron begins to precipitate as ferric hydroxide (Fe(OH)₃), which removes the catalyst from the solution and significantly reduces the reaction's efficiency nih.gov.

Hydroxyl radicals are the primary oxidant responsible for the degradation of Acid Red 8 in Fenton and photo-Fenton systems nih.gov. These radicals have a very high oxidation potential (E⁰ = 2.73 V) and react non-selectively and rapidly with organic molecules nih.gov. They attack the azo bond (-N=N-) and aromatic rings of the Acid Red 8 molecule, breaking it down into smaller, less complex intermediates, and ultimately leading to mineralization into carbon dioxide, water, and inorganic ions nih.gov.

Optimization of Reaction Conditions and Catalyst Stability

Optimizing reaction conditions is essential for maximizing the efficiency of the photo-Fenton process for Acid Red 8 degradation and ensuring catalyst stability, particularly in heterogeneous systems.

Initial pH: The initial pH of the solution is a critical parameter. The highest effectiveness for Fenton reactions is typically observed in the pH range of 3.0 to 6.0 scielo.br. While conventional Fenton processes require a low pH (around 3) to prevent iron precipitation, some heterogeneous catalysts have shown high activity at near-neutral pH values (e.g., 5.6), which is a significant advantage for practical applications scielo.br.

Hydrogen Peroxide Concentration: The concentration of H₂O₂ must be carefully controlled. An increase in H₂O₂ concentration generally enhances the degradation rate by producing more hydroxyl radicals. However, an excessive amount of H₂O₂ can be detrimental, as it can act as a scavenger for the highly reactive •OH radicals, forming the less reactive hydroperoxyl radical (•OOH) mdpi.com. Studies have shown that increasing H₂O₂ concentration from 3 to 10 mmol L⁻¹ significantly improved Acid Red 8 degradation scielo.br.

Catalyst Composition and Stability: In heterogeneous photo-Fenton systems, the catalyst's stability is paramount. Iron leaching from the catalyst can lead to a contribution from a homogeneous reaction, but it also results in catalyst deactivation and secondary contamination of the water with iron sludge. Research on catalysts prepared by co-precipitating iron and titanium has shown that the addition of titanium can significantly improve the stability of the catalyst scielo.brunesp.br. A catalyst with a Ti/Fe molar ratio of 0.4 demonstrated a high heterogeneous contribution to the photo-Fenton process and achieved complete degradation of Acid Red 8 after 30 minutes at pH 5.6 scielo.br. Such catalysts also show good potential for reuse over multiple cycles scielo.br.

| Catalyst System | Optimal pH | Optimal H₂O₂ Conc. | Degradation Efficiency | Reference |

|---|---|---|---|---|

| Titanium modified iron oxides (heterogeneous photo-Fenton) | 5.6 (effective also at 2.6-3.6) | 10 mmol L⁻¹ | Complete degradation after 30 min (for Ti/Fe=0.4 catalyst). scielo.br | scielo.br |

| Electro-Fenton (for Acid Red G) | 3 | Generated in-situ | 94.05% removal after 80 min. nih.gov | nih.gov |

Electrochemical Oxidation and Degradation Pathways of Acid Red 8

Electrochemical oxidation is a type of Electrochemical Advanced Oxidation Process (EAOP) that has proven effective for the degradation of persistent organic pollutants like Acid Red 8. This method relies on the generation of powerful oxidizing species, primarily hydroxyl radicals (•OH), either directly on the anode surface or indirectly in the bulk solution nih.gov.

One of the most widely used EAOPs is the electro-Fenton process, where the key Fenton reagents (Fe²⁺ and H₂O₂) are generated in situ through electrochemical reactions. Typically, a sacrificial iron anode is used to produce Fe²⁺, while H₂O₂ is generated at the cathode via the two-electron reduction of dissolved oxygen nih.gov. This in situ generation avoids the need to transport and store chemicals and allows for precise control over the reaction.

The electro-Fenton process for a similar dye, Acid Red G, was optimized under specific conditions. A current density of 20 mA cm⁻² and a pH of 3 were found to be optimal, achieving a removal rate of 94.05% for an initial dye concentration of 300 mg L⁻¹ after 80 minutes of electrolysis nih.gov. The degradation kinetics were observed to follow a first-order reaction model nih.gov.

The degradation of Acid Red 8 proceeds through a series of steps initiated by the attack of hydroxyl radicals. This attack breaks down the complex structure of the dye, particularly the azo bond, which is responsible for its color. A study on the electro-Fenton treatment of Acid Red 88 successfully identified several intermediate products, providing insight into the degradation pathway. The breakdown led to the formation of five distinct aromatic intermediates, five short-chain carboxylic acids, and three inorganic ions (sulfate, nitrate, and ammonium) nih.gov. The identification of these intermediates confirms the progressive breakdown of the parent molecule and its eventual mineralization into simpler, less harmful substances nih.gov. A two-hour electrolysis was sufficient to remove 87% of the initial Total Organic Carbon (TOC), indicating a high degree of mineralization nih.gov.

Biodegradation and Biotransformation Pathways of Acid Red 8

The biodegradation of azo dyes like Acid Red 8 is a promising and environmentally friendly remediation strategy. A variety of microorganisms, including bacteria and fungi, have been shown to decolorize and degrade these compounds. While specific studies identifying microbial strains for the degradation of Acid Red 8 are scarce, research on closely related "Acid Red" dyes provides valuable insights.

For instance, the bacterium Acinetobacter radioresistens has been identified as capable of decolorizing and degrading "Acid Red" researchgate.net. Bacterial consortia have also been shown to be effective. A consortium of Stenotrophomonas sp., Pseudomonas sp., and Bacillus sp. was used in a sequential anoxic-aerobic bioreactor to degrade C.I. Acid Red 88, a structurally similar monoazo dye researchgate.net. In another study, a bacterial consortium designated SpNb1 was shown to decolorize a range of reactive dyes, including Reactive Red M8B researchgate.net. The use of microbial consortia can be advantageous as the different species may have complementary metabolic capabilities, leading to more complete degradation of the dye molecule nih.govbiotechrep.iriosrjournals.orgsciepub.com.

Fungi, particularly white-rot fungi, are also known for their ability to degrade a wide range of organic pollutants, including azo dyes, due to their production of potent extracellular ligninolytic enzymes iwaponline.commdpi.comijcmas.combiotechnologia-journal.org. The newly isolated filamentous fungus, Achaetomium strumarium, has demonstrated high efficiency in decolorizing Acid Red 88, achieving 99% decolorization of a 10 mg L-1 solution within 96 hours researchgate.net.

Table 2: Examples of Microbial Strains and Consortia for the Degradation of "Acid Red" Dyes

| Microorganism/Consortium | Dye Degraded | Key Findings |

|---|---|---|

| Acinetobacter radioresistens | Acid Red | Isolated and identified as an "Acid Red" decolorizing bacterium. researchgate.net |

| Achaetomium strumarium | Acid Red 88 | Achieved 99% decolorization at 10 mg L⁻¹ within 96 hours. researchgate.net |

| Stenotrophomonas sp., Pseudomonas sp., and Bacillus sp. consortium | Acid Red 88 | Used in a sequential anoxic-aerobic bioreactor for degradation. researchgate.net |

| Bacillus subtilis | Reactive Red M8B | Isolated from dye-contaminated soil and showed degradation potential. |

The microbial degradation of azo dyes is primarily an enzymatic process. The initial and most critical step is the reductive cleavage of the azo bond (-N=N-), which leads to the decolorization of the dye and the formation of aromatic amines. This reaction is catalyzed by enzymes called azoreductases, which are found in a wide range of bacteria and some fungi. Azoreductases typically use NADH or NADPH as an electron donor to reduce the azo bond.

In addition to azoreductases, other enzymes can be involved in the degradation of azo dyes. Ligninolytic enzymes produced by white-rot fungi, such as laccase, manganese peroxidase (MnP), and lignin peroxidase (LiP), have a broad substrate specificity and can oxidize a wide variety of aromatic compounds, including azo dyes. For the degradation of Acid Red 88 by Achaetomium strumarium, both NADH-DCIP reductase and laccase were found to play a significant role in the asymmetric cleavage, dehydroxylation, and desulfonation of the dye molecule researchgate.net.

Gene expression analysis can provide a deeper understanding of the metabolic pathways involved in dye degradation. While specific gene expression studies for Acid Red 8 are not available, research on other azo dyes has shown that the expression of genes encoding for azoreductases and other catabolic enzymes is often induced in the presence of the dye. This indicates that microorganisms can adapt their metabolic machinery to utilize these compounds as a source of carbon and energy or to detoxify their environment.

The complete mineralization of azo dyes to carbon dioxide, water, and inorganic salts is the ultimate goal of bioremediation. This requires the degradation of the aromatic amines formed after the initial cleavage of the azo bond. The metabolic fate of Acid Red 8 in biological systems is not well-documented, but studies on similar azo dyes have identified several intermediate products and proposed degradation pathways.

For the degradation of Acid Red 88 by the fungus Achaetomium strumarium, gas chromatography-mass spectrometry (GC-MS) analysis revealed the formation of three main intermediates: naphthalen-2-ol, sodium naphthalene-1-sulfonate, and 1,4-dihydronaphthalene researchgate.net. Based on these intermediates, a metabolic pathway was proposed involving the asymmetric cleavage of the azo bond followed by dehydroxylation and desulfonation.

In another study on the degradation of Acid Red G by immobilized white-rot fungi, the degradation products were identified as aniline (B41778) and 5-(acetamino)-4-hydroxy-3-amino-2,7-naphthalene disulfonic acid. Further degradation of aniline led to the formation of benzene, which was then subject to ring opening. The other intermediate underwent dehydroxylation to form 5-(acetylamino)-3-amino-2,7-naphthalene disulfonic acid iwaponline.com. These findings suggest that the biodegradation of naphthalene-based azo dyes proceeds through a series of enzymatic reactions that break down the complex dye molecule into simpler, less toxic compounds.

Table 3: Identified Intermediate Products in the Biodegradation of Similar Azo Dyes

| Original Dye | Microorganism | Identified Intermediates |

|---|---|---|

| Acid Red 88 | Achaetomium strumarium | naphthalen-2-ol, sodium naphthalene-1-sulfonate, 1,4-dihydronaphthalene researchgate.net |

Hybrid and Integrated Remediation Technologies for Acid Red 8

To overcome the limitations of individual treatment methods, hybrid and integrated remediation technologies that combine different physical, chemical, and biological processes are being developed. These approaches can lead to more efficient and complete removal of pollutants like Acid Red 8.

A sequential anoxic-aerobic bioreactor system has been successfully used for the degradation of Acid Red 88. In this system, the initial anoxic stage facilitates the reductive cleavage of the azo bond, leading to decolorization. The subsequent aerobic stage is then used to degrade the resulting aromatic amines, which are often more amenable to aerobic biodegradation researchgate.net. This sequential process achieved 98% color removal and 95% COD removal for a 100 mg L-1 solution of Acid Red 88 researchgate.net.

Adsorption is another process that can be integrated with biodegradation. For example, biochar can be used as a carrier for immobilizing microorganisms, such as white-rot fungi, which can then degrade the adsorbed dye molecules iwaponline.com. This approach not only concentrates the pollutant for more efficient degradation but also protects the microorganisms from toxic concentrations of the dye in the bulk solution. The use of chitosan/rectorite composites has also been explored for the adsorption of "Acid Red" dyes, with a maximal uptake of 95.82 mg g⁻¹ rsc.org.

Advanced Analytical Methodologies for Detection and Quantification of Acid Red 8 and Its Transformation Products

Chromatographic Techniques (HPLC, GC-MS) for Separation and Identification

Chromatography is a cornerstone of analytical chemistry, providing the powerful separation capabilities necessary to resolve complex mixtures. High-Performance Liquid Chromatography (HPLC) is the primary technique for the analysis of the parent AR8 dye, while Gas Chromatography-Mass Spectrometry (GC-MS) is more suited for the identification of smaller, more volatile transformation products.

High-Performance Liquid Chromatography (HPLC)

HPLC is the method of choice for separating and quantifying non-volatile or thermally unstable compounds like Acid Red 8 from aqueous solutions. In a typical research application, a reversed-phase HPLC system is used, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture. The separation is based on the differential partitioning of the analyte between the two phases.

One established method for the analysis of AR8 utilizes a C8 column with a mobile phase consisting of a methanol (B129727) and ammonium (B1175870) acetate (B1210297) buffer mixture (e.g., 28:72, v/v). scielo.br The dye is detected using a UV-Vis detector set at the wavelength of maximum absorbance (λmax) for AR8, which is approximately 508 nm. scielo.br Under these conditions, a distinct peak for AR8 can be obtained at a specific retention time, allowing for its quantification by comparing the peak area to a calibration curve prepared with known standards.

Table 1: Example HPLC Parameters for Acid Red 8 Analysis

| Parameter | Value |

|---|---|

| Column | Hyperclone C8-BDS (5 µm, 250 x 4.6 mm) |

| Mobile Phase | Methanol: 0.02 mol L⁻¹ Ammonium Acetate (28:72, v/v) |

| Flow Rate | 1.0 mL min⁻¹ |

| Detection Wavelength | 508 nm |

| Injection Volume | 40 µL |

| Retention Time | ~12.4 min |

Data sourced from a study on the degradation of Acid Red 8. scielo.br

Gas Chromatography-Mass Spectrometry (GC-MS)

While HPLC is ideal for the parent dye, GC-MS is a powerful tool for identifying the smaller, more volatile organic molecules that are often the final byproducts of degradation processes. In this technique, a sample is vaporized and separated based on its boiling point and interactions with a capillary column. The separated components then enter a mass spectrometer, which fragments them into ions and sorts them by their mass-to-charge ratio, generating a unique mass spectrum that acts as a chemical fingerprint.

During the advanced oxidation or biodegradation of azo dyes, the complex chromophore is broken down into simpler aromatic and aliphatic compounds. GC-MS analysis of degraded AR8 samples would likely reveal the presence of intermediates such as substituted phenols, benzene derivatives, and various organic acids. Although specific GC-MS studies detailing the full range of AR8 transformation products are not extensively published, analysis of similar azo dyes has identified compounds like hydroquinone, 1,4-benzoquinone, and p-nitrophenol as common intermediates. researchgate.net The identification of these products is critical for assessing the detoxification of the wastewater, as some intermediates can be more toxic than the parent dye.

Spectrophotometric and Spectrometric Methods for Quantitative Analysis and Reaction Monitoring

Spectrophotometric and spectrometric methods offer rapid and effective ways to quantify analytes and monitor the progress of chemical reactions in real-time.

UV-Visible Spectrophotometry

UV-Visible spectrophotometry is a straightforward and widely used technique for monitoring the decolorization of dye solutions. The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. Acid Red 8 has a strong absorbance in the visible region of the electromagnetic spectrum, with a maximum peak (λmax) at approximately 508 nm, which is characteristic of its azo chromophore. scielo.br

During degradation studies, the decolorization process can be tracked by taking aliquots of the sample at various time intervals and measuring the absorbance at 508 nm. scielo.br A decrease in the absorbance at this wavelength corresponds directly to the destruction of the dye's chromophore and thus, a reduction in its concentration. This method is particularly valuable for determining the kinetics of the degradation reaction. scielo.br

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. While often coupled with chromatographic systems for separation (as in GC-MS or LC-MS), MS can be used for direct analysis, for instance, via direct infusion. In the context of AR8 research, it is primarily used as a powerful detector to identify the parent dye and its transformation products based on their precise molecular weights. High-resolution mass spectrometry can provide the elemental composition of unknown degradation products, which is a crucial step in elucidating the degradation pathway. researchgate.net

Hyphenated Techniques for Comprehensive Profiling of Complex Matrices

To achieve the highest degree of separation and identification, especially in complex environmental or biological samples, chromatographic techniques are "hyphenated" with spectrometric detectors. This online coupling combines the separation power of chromatography with the identification capabilities of mass spectrometry.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS)

LC-MS is arguably the most powerful technique for the analysis of azo dyes and their degradation products. It couples the separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. After components are separated on the HPLC column, they are introduced into the mass spectrometer's ion source (e.g., electrospray ionization, ESI), where they are ionized before being detected.

For even greater specificity and structural elucidation, tandem mass spectrometry (LC-MS/MS) is employed. In this technique, a specific ion (a "precursor ion") corresponding to a compound of interest is selected, fragmented, and the resulting "product ions" are detected. This process, known as Multiple Reaction Monitoring (MRM), is highly selective and allows for the confident identification and quantification of target analytes even at trace levels in complex matrices. nih.gov The fragmentation pattern provides structural information that helps in identifying unknown transformation products formed during the degradation of AR8. nih.govjabsonline.org

Method Validation and Performance Characteristics in Research Applications

For analytical methods to be considered reliable and suitable for their intended purpose, they must undergo a validation process. Method validation establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications. Key validation parameters are defined by international guidelines, such as those from the International Council for Harmonisation (ICH). ich.orgpensoft.net

Key Performance Characteristics:

Specificity: The ability of the method to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or matrix components. pensoft.net

Linearity: The ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. This is typically evaluated by a linear regression analysis of the calibration curve, with the coefficient of determination (R²) being a key indicator (ideally ≥ 0.999). mdpi.com

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. ich.org

Accuracy: The closeness of the test results obtained by the method to the true value. It is often expressed as percent recovery of a known amount of spiked analyte into a sample matrix. ich.org

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) for a series of measurements and is assessed at different levels (repeatability, intermediate precision). ich.orgmdpi.com

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantified as an exact value. mdpi.com

Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. mdpi.com

Table 2: Typical Validation Parameters for a Research HPLC Method

| Parameter | Typical Acceptance Criteria | Example Value |

|---|---|---|

| Linearity (R²) | ≥ 0.995 | 0.9991 |

| Accuracy (% Recovery) | 80 - 120% | 95.7 - 104.3% |

| Precision (% RSD) | Intra-day: ≤ 5% Inter-day: ≤ 10% | Intra-day: ≤ 4.2% Inter-day: ≤ 6.5% |

| LOD | Signal-to-Noise Ratio ~3:1 | ~0.04 µg/mL |

| LOQ | Signal-to-Noise Ratio ~10:1 | ~0.12 µg/mL |

These values are representative examples based on validated HPLC methods for similar organic compounds and are not specific to an established method for Acid Red 8. mdpi.com

Mechanistic Interactions of Acid Red 8 with Biological Macromolecules and Cellular Components in Vitro/acellular Studies

Protein-Dye Binding Dynamics and Conformational Alterations

Detailed studies on the specific binding dynamics, kinetics, and conformational changes of model proteins like bovine serum albumin (BSA) or human serum albumin (HSA) in solution with Acid Red 8 are not extensively available in the current scientific literature. However, research into the adsorption of Acid Red 8 onto protein-containing hydrogels and other biomaterials provides indirect insight into the thermodynamic nature of these interactions.

Direct kinetic and thermodynamic parameters for the binding of Acid Red 8 to isolated model proteins in an aqueous solution have not been widely reported. The available research has centered on the thermodynamics of adsorption of Acid Red 8 onto complex biomaterials, such as hydrogels, which may contain proteinaceous components or mimic biological surfaces.

For instance, studies on the removal of Acid Red 8 using biodegradable cellulose (B213188) nanocrystal hydrogels (CNCsH) have explored the thermodynamic feasibility of the adsorption process. The interaction was found to be a spontaneous and exothermic process. researchgate.net Similarly, research on guar gum-grafted acrylamide hydrogels for Acid Red 8 removal also determined the thermodynamic parameters, confirming the spontaneous and exothermic nature of the adsorption. researchgate.net The negative Gibbs free energy (ΔG°) values in these studies indicate that the interaction is spontaneous. The negative enthalpy (ΔH°) values suggest the process is exothermic, with adsorption being more favorable at lower temperatures, which is characteristic of physisorption. researchgate.net

The kinetics of these adsorption processes are often best described by a pseudo-second-order model. researchgate.netresearchgate.net This model suggests that the rate-limiting step may be chemisorption involving valence forces through the sharing or exchange of electrons between the adsorbent and the dye. researchgate.net

Table 1: Thermodynamic Parameters for the Adsorption of Acid Red 8 onto Biomaterials

| Biomaterial | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) | Temperature (°C) | Reference |

|---|---|---|---|---|---|

| Guar gum-g-acrylamide | -3.75 | -38.48 | -116.1 | 30 | researchgate.net |

There is a lack of available scientific literature detailing the use of spectroscopic methods, such as fluorescence quenching, to probe the specific binding sites of Acid Red 8 on model proteins or to elucidate the quenching mechanisms involved.

Nucleic Acid (DNA/RNA) Interactions and Intercalation Studies

Direct experimental studies detailing the interaction, binding constants, or potential intercalation of Acid Red 8 with DNA or RNA are not readily found in the reviewed literature. Theoretical calculations have been used to estimate the bonding potential of various dyes. For Acid Red 8, a hydrogen bonding parameter has been calculated, which suggests a potential for forming hydrogen bonds, a key interaction mechanism between small molecules and nucleic acids. researchgate.net However, without experimental validation through methods like UV-Visible spectroscopy, fluorescence studies, or circular dichroism, the nature and strength of any potential interaction with DNA or RNA remain speculative.

Enzyme-Mediated Transformations and Inhibition Kinetics

The transformation of Acid Red 8 is a critical area of research for bioremediation. Studies have shown that various microorganisms and their enzymes can degrade this azo dye.

Research on the anaerobic bacterium Clostridium paraputrificum demonstrated the bioreduction of Acid Red 8. The study reported a specific reduction rate and compared it with other structurally related azo dyes. This comparative analysis suggested that the reduction is likely mediated by low molecular-weight electron carriers rather than a direct, sterically-hindered interaction with an enzyme's active site. oup.com In this proposed mechanism, the enzyme reduces a mediator, which in turn chemically reduces the azo dye. oup.com

Fungal enzymes have also been implicated in the degradation of Acid Red 8. A review of myco-remediation notes that white-rot fungi can produce extracellular lignolytic enzymes, such as laccase, xylanase, and endoglucanase, which are capable of cleaving the bonds within Acid Red 8. researchgate.net Azoreductase enzymes, found in various bacteria, are also known to catalyze the reductive cleavage of the azo bond (-N=N-), which is the initial step in the degradation of azo dyes like Acid Red 8. researchgate.net

No studies detailing the kinetics of enzyme inhibition by Acid Red 8 were found in the searched literature. The focus of existing research is exclusively on the degradation of the dye by enzymes.

Table 2: Enzyme-Mediated Transformation of Acid Red 8

| Enzyme/Organism | Transformation Type | Reported Rate/Details | Proposed Mechanism | Reference |

|---|---|---|---|---|

| Clostridium paraputrificum | Bioreduction | 36 nmoles/mg protein/h | Mediated by low molecular-weight electron carriers | oup.com |

| Fungal Consortia | Degradation | Not specified | Cleavage of dye bonds by enzymes including Laccase, Xylanase, Endoglucanase | researchgate.net |

Applications of Acid Red 8 in Functional Materials and Sensing Platforms

Development of Acid Red 8-Integrated Adsorptive Materials for Environmental Systems

The removal of synthetic dyes from industrial wastewater is a critical environmental concern due to their persistent nature and potential ecological impact. Adsorption processes are recognized as effective and environmentally friendly methods for dye removal. acs.orgmdpi.com While extensive research has focused on the adsorption of various acid dyes, including Acid Red 88 (a different compound) mdpi.compjoes.comresearchgate.netomicsonline.orgmdpi.com, direct studies specifically detailing the integration of Acid Red 8 (CAS 4787-93-3) into novel adsorptive materials are limited in current literature.

However, given its anionic nature and chromophoric azo structure, Acid Red 8 possesses properties that make it a relevant target for adsorption studies. Its high water solubility worlddyevariety.comnih.gov necessitates effective adsorptive strategies for its remediation if it were to become an environmental contaminant. The principles applied to other acid dyes, such as electrostatic attraction between protonated adsorbent surfaces and negatively charged dye molecules, are generally applicable. acs.org

One notable study investigated the degradation of Acid Red 8 using photo-Fenton reactions mediated by titanium-modified catalysts. In this context, Acid Red 8 served as a target contaminant, and its degradation was monitored to evaluate the efficiency of the catalytic materials. scielo.br This research, while not focusing on Acid Red 8 as an adsorptive material, highlights its relevance as a model pollutant for evaluating environmental remediation technologies. The study examined the influence of material composition, hydrogen peroxide concentration, and initial pH on dye degradation and solution discoloration. scielo.br

Acid Red 8 as a Probe or Component in Spectroscopic Sensing Architectures

Spectroscopic sensing platforms leverage the interaction of light with matter to detect and quantify various analytes. Fluorescent and colorimetric dyes are frequently employed as probes or active components in such architectures due to their distinct optical responses to specific chemical or physical changes. dntb.gov.uarsc.orgosti.gov

While many acid dyes, including some rhodamine derivatives and naphthalimide derivatives, have been explored as pH-sensitive indicators or for the detection of metal ions osti.govresearchgate.netresearchgate.netnih.gov, direct research specifically on Acid Red 8 (CAS 4787-93-3) functioning as a sensing probe for other analytes is not widely documented. The primary application of Acid Red 8 in a spectroscopic context, as observed in the provided literature, involves its use as a target compound whose degradation is monitored using spectroscopic techniques like High-Performance Liquid Chromatography (HPLC) coupled with a diode array detector (DAD). scielo.br This indicates that the inherent spectroscopic properties of Acid Red 8, such as its maximum absorption at 508 nm, are utilized for its detection and quantification. scielo.br

The degradation studies of Acid Red 8 show that its absorption spectrum changes as the dye is degraded, particularly around its characteristic azo group absorption band. scielo.br This property, while used for monitoring its own removal, suggests a fundamental spectroscopic responsiveness that could potentially be harnessed in other sensing applications if appropriately functionalized or integrated into a responsive matrix.

Photonic and Optical Applications of Acid Red 8 in Material Science

Photonic and optical materials are designed to control and manipulate light, finding applications in displays, sensors, and optical filters. chemicalbook.comrsc.orgosti.gov Dyes play a crucial role in these materials due to their light absorption and emission characteristics. Acid Red 8, as a vibrant azo dye, possesses inherent optical properties that could be relevant for such applications. worlddyevariety.comnih.gov

Generally, organic dyes can be incorporated into polymer matrices or integrated into photonic crystal structures to achieve desired optical functionalities. chemicalbook.commdpi.com Photonic crystals, which are materials with periodically arranged structures, can exhibit structural colors that are tunable by altering their refractive index or lattice constant, often in response to external stimuli like pH changes. rsc.orgmdpi.com While Acid Red 8 is a dye, specific research detailing its direct integration into photonic crystal hydrogels or other advanced optical materials for active photonic applications (e.g., as a component that changes its optical properties in response to an external stimulus to create a functional device) is not explicitly available.

However, the fundamental properties of Acid Red 8—its strong absorption in the visible spectrum due to its azo structure, and its stability over a wide pH range worlddyevariety.comnih.gov—make it a candidate for passive optical applications, such as color filters or as a component in materials where a stable red coloration is desired. The broader field of organic integrated photonics often utilizes various organic and polymer materials for sensors and telecommunications, where dyes can be incorporated to achieve specific optical responses. lookchem.comchemicalbook.com

Table 1: Key Properties and Spectroscopic Data of Acid Red 8

| Property | Value | Source |

| Chemical Formula | C18H14N2Na2O7S2 | worlddyevariety.comlookchem.comguidechem.comechemi.comchemicalbook.com |

| Molecular Weight | 480.42 g/mol | worlddyevariety.comlookchem.comguidechem.comechemi.comchemicalbook.com |

| CAS Registry Number | 4787-93-3 | worlddyevariety.comlookchem.comguidechem.comechemi.comchemicalbook.com |

| PubChem CID | 78512 | alfa-chemistry.com |

| Color | Red-yellow light, product red in water | worlddyevariety.com |

| Solubility in Water | High | worlddyevariety.comnih.gov |

| Max Absorption (λmax) | 508 nm (in degradation studies) | scielo.br |